Product packaging for Sodium 4-hydroxyphenyl phosphate(Cat. No.:CAS No. 20368-79-0)

Sodium 4-hydroxyphenyl phosphate

Cat. No.: B152879
CAS No.: 20368-79-0
M. Wt: 234.05 g/mol
InChI Key: JOYKXZZXDRGNST-UHFFFAOYSA-L
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Description

Sodium 4-hydroxyphenyl phosphate (CAS 20368-79-0) is a high-purity, disodium salt organophosphorus compound with a molecular weight of 234.05 g/mol and the molecular formula C₆H₅Na₂O₅P . It is supplied as a brown solid and should be stored at room temperature under an inert atmosphere . This compound serves as a crucial biochemical tool and synthetic intermediate in diverse research and development fields. Its primary research application is as a chromogenic substrate for the enzyme alkaline phosphatase (ALP) . In the presence of ALP, the compound is enzymatically hydrolyzed to release 4-hydroxyphenol (hydroquinone) and inorganic phosphate. The resulting hydroquinone can be easily detected in a subsequent reaction that produces a quantifiable colored or fluorescent product, providing a sensitive measure of enzyme activity . This mechanism is fundamental to numerous diagnostic assays, including the widely used Enzyme-Linked Immunosorbent Assay (ELISA) . Beyond diagnostics, it is an essential reagent in fundamental enzymology studies for probing the kinetic parameters and catalytic mechanisms of phosphatase enzymes . In synthetic chemistry, this compound is a valuable building block for the preparation of various pharmaceuticals and agrochemicals . The phosphate group can act as a protecting group, a solubilizing moiety, or a functional handle for further chemical transformations . Its surfactant properties also make it suitable for use in the formulation of certain detergents and cleaning agents . Furthermore, it plays a role in the development of advanced materials, including polymers and coatings, where it can contribute to enhanced performance characteristics . Emerging research explores its potential in novel biosensors and as a component in 'smart' materials that respond to enzymatic activity for controlled drug release . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5Na2O5P B152879 Sodium 4-hydroxyphenyl phosphate CAS No. 20368-79-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

disodium;(4-hydroxyphenyl) phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7O5P.2Na/c7-5-1-3-6(4-2-5)11-12(8,9)10;;/h1-4,7H,(H2,8,9,10);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOYKXZZXDRGNST-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1O)OP(=O)([O-])[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Na2O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90596669
Record name Disodium 4-hydroxyphenyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90596669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20368-79-0
Record name Disodium 4-hydroxyphenyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90596669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Advanced Chemical Derivatization of Sodium 4 Hydroxyphenyl Phosphate

Preparation Pathways for Sodium 4-Hydroxyphenyl Phosphate (B84403)

The synthesis of sodium 4-hydroxyphenyl phosphate can be achieved through several chemical routes. These pathways primarily involve the formation of a phosphate ester from 4-hydroxyphenol, followed by conversion to its sodium salt.

Esterification Reactions Employing Phosphorylating Agents

The foundational step in synthesizing this compound is the esterification of 4-hydroxyphenol. This reaction typically involves the use of a phosphorylating agent to introduce the phosphate group onto the phenolic hydroxyl moiety. A common method involves the reaction of p-nitrophenol with a phosphorylating agent like phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. google.comgoogle.com The resulting intermediate, 4-nitrophenyl phosphate, can then be subjected to further reactions to yield the desired product. google.com Another approach utilizes phosphorus pentoxide (P2O5) as the phosphorylating agent, which reacts with fatty alcohols to form phosphate esters. researchgate.net

The choice of phosphorylating agent and reaction conditions is crucial for achieving high yields and minimizing side products. Traditional methods often rely on reactive phosphorus(III) intermediates, which require subsequent oxidation. nih.gov However, redox-neutral conversion of less reactive phosphorus(V) compounds, such as chlorophosphates, has gained traction as a more direct synthetic approach. nih.gov

Salt Formation and Purification Strategies for Phenolic Phosphates

Following the esterification to form 4-hydroxyphenyl phosphoric acid, the next step is its conversion to the corresponding sodium salt. This is typically achieved by a neutralization reaction with a sodium base, such as sodium hydroxide (B78521). The resulting this compound is then isolated from the reaction mixture.

Purification is a critical stage to ensure the final product meets the required standards of purity. Common purification techniques for organic compounds, including phenolic phosphates, include:

Crystallization: This method relies on the differential solubility of the compound and impurities in a given solvent system. vedantu.com

Chromatography: Techniques like column chromatography can be employed to separate the desired product from unreacted starting materials and byproducts. nih.gov

Extraction: Liquid-liquid extraction can be used to selectively remove impurities based on their partitioning between two immiscible liquid phases. nih.gov

Distillation: For volatile compounds, distillation can be an effective purification method. vedantu.com

The selection of an appropriate purification strategy depends on the physical and chemical properties of the target compound and the nature of the impurities present.

Exploration of Catalytic Systems for Phosphate Ester Synthesis

Recent research has focused on the development of catalytic systems to improve the efficiency and sustainability of phosphate ester synthesis. Various catalysts, including minerals, salts, and rock samples, have been investigated for their ability to promote phosphorylation reactions. mdpi.com For instance, the synthesis of glycerol (B35011) phosphates has been shown to be enhanced by the presence of catalysts like kaolinite (B1170537) and ulexite, which can provide selectivity towards the formation of specific phosphate esters. mdpi.com

N-heterocyclic carbenes (NHCs) have also emerged as effective organocatalysts for the transesterification of phosphorus esters under mild conditions. rsc.org This metal-free catalytic protocol offers a significant advantage in terms of accessibility and reduced environmental impact. rsc.org Additionally, the use of phosphorous acid as a catalyst in the esterification of phenols with carboxylic acids has been reported. google.com

Rational Design and Synthesis of this compound Derivatives

The modification of the this compound structure through derivatization can lead to new compounds with altered biological activities and chemical properties. These strategies often involve substitution at the hydroxyl group or the phenyl ring.

Strategies for O-Substitution to Modulate Biological Activity and Chemical Properties

O-substitution of the phenolic hydroxyl group is a common strategy to create derivatives of this compound. This can be achieved through reactions like alkylation or acylation. psu.edu These modifications can influence the molecule's solubility, stability, and interaction with biological targets. For instance, derivatization can be employed to enhance the detectability of the compound in analytical methods by introducing a chromophore or fluorophore. researchgate.net The introduction of different functional groups can significantly alter the electronic and steric properties of the molecule, thereby modulating its biological activity.

Glycosylation of Hydroxyphenyl Moieties for Enhanced Functional Attributes

Glycosylation, the enzymatic or chemical attachment of a carbohydrate to another molecule, is a powerful tool for modifying the properties of phenolic compounds. nih.gov Attaching a sugar moiety to the hydroxyphenyl group of this compound can enhance its water solubility, stability, and metabolic properties. nih.gov Enzymatic glycosylation, utilizing glucosyltransferases, offers a highly specific and efficient method for producing glycosides. nih.govnih.gov This approach has been successfully applied to other 4'-hydroxychalcones, demonstrating the potential for creating novel glycosylated derivatives of this compound with improved functional attributes. nih.gov

Development of Photolabile Caged Phosphate Derivatives for Spatiotemporal Control in Biological Studies

The development of photolabile "caged" phosphate derivatives represents a significant advancement in chemical biology, enabling precise spatiotemporal control over the release of bioactive molecules. In the context of this compound, caging strategies would involve the temporary modification of the phosphate group with a photoremovable protecting group. This renders the molecule biologically inactive until it is "uncaged" by exposure to light of a specific wavelength.

One common class of caging groups is the o-nitrobenzyl derivatives. nih.gov The synthesis of a caged version of this compound would likely involve the reaction of the phosphate group with an o-nitrobenzyl-containing compound. nih.gov Upon irradiation with UV light, the o-nitrobenzyl group undergoes a photochemical reaction, leading to its cleavage and the release of the active 4-hydroxyphenyl phosphate. nih.gov

The p-hydroxyphenacyl (pHP) group is another photoremovable protecting group known for its rapid and efficient release of substrates. nih.gov The synthesis of a pHP-caged 4-hydroxyphenyl phosphate could be achieved by reacting 4-hydroxyphenyl phosphate with a suitable p-hydroxyphenacyl derivative. nih.gov The photolysis of such a compound in aqueous solution would yield the free 4-hydroxyphenyl phosphate and a rearranged photoproduct. nih.gov The rapid release kinetics of pHP cages, often occurring within nanoseconds of light excitation, make them particularly suitable for studying fast biological processes. nih.gov

The ability to control the release of 4-hydroxyphenyl phosphate with high spatial and temporal resolution opens up possibilities for its use in probing cellular signaling pathways where phosphate-dependent enzymes are involved. nih.gov

Chemical Modifications for Improved Solubility and Research Bioavailability

The inherent aqueous solubility of this compound can be further modulated, and its bioavailability for research purposes can be enhanced through various chemical modifications, primarily employing prodrug strategies. nih.gov A prodrug is a chemically modified, often inactive, form of a drug that, upon administration, undergoes biotransformation to release the active parent drug. nih.gov

For compounds with poor membrane permeability, the attachment of a phosphate group can significantly increase water solubility. nih.gov Conversely, to enhance passage through biological membranes, the phosphate group of this compound can be temporarily masked with lipophilic moieties. These neutral phosphate prodrugs can diffuse more readily across cell membranes compared to their charged counterparts. nih.gov Once inside the cell, endogenous enzymes like alkaline phosphatases can cleave the masking group, releasing the active 4-hydroxyphenyl phosphate. nih.govresearchgate.net

The choice of the modifying group is critical and can be tailored to achieve desired pharmacokinetic properties. For instance, attaching a methoxypolyethylene glycol (MPEG) carbonate derivative could increase both aqueous and lipid solubility, depending on the chain length of the PEG. nih.gov Another approach involves the synthesis of carbamate (B1207046) prodrugs to enhance percutaneous absorption for transdermal delivery studies. nih.gov

These chemical modifications are instrumental in overcoming experimental barriers related to substance delivery in in vitro and in vivo research models, allowing for more accurate and reproducible studies of the biological effects of 4-hydroxyphenyl phosphate.

Advanced Structural Characterization Techniques for this compound and Analogues

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a powerful technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. For this compound, growing a suitable single crystal would be the first critical step. This could be achieved by methods such as slow evaporation of a saturated solution. researchgate.net

Once a single crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. nih.gov The diffraction pattern of spots is collected and their intensities are measured. nih.gov This data allows for the determination of the unit cell dimensions and the space group of the crystal. nih.gov For instance, in a study of related sodium-containing phosphate compounds, orthorhombic and monoclinic crystal systems were identified. nih.gov The final step involves solving the crystal structure to determine the precise coordinates of each atom, bond lengths, and bond angles. acs.org This detailed structural information is invaluable for understanding the intermolecular interactions, such as hydrogen bonding and coordination of the sodium ion, within the crystal lattice. researchgate.net

Below is an example of crystallographic data that could be obtained for a related compound:

ParameterValue
Crystal SystemMonoclinic
Space GroupP2(1)/c
a (Å)6.772(4)
b (Å)11.154(6)
c (Å)5.021(3)
β (°)90
Z4

Note: This table presents hypothetical data for illustrative purposes, based on published data for similar compounds. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. For this compound, a combination of ¹H NMR and ³¹P NMR would provide a comprehensive structural assignment.

¹H NMR spectroscopy would be used to identify the protons in the molecule. The aromatic protons on the phenyl ring would appear as a characteristic AA'BB' system, with two distinct signals due to the para-substitution. acs.org The chemical shifts and coupling constants of these protons would confirm the substitution pattern of the phenyl ring. The hydroxyl proton might be observable depending on the solvent and concentration.

³¹P NMR spectroscopy is particularly informative for phosphorus-containing compounds. oxinst.com A single resonance would be expected in the proton-decoupled ³¹P NMR spectrum of this compound, confirming the presence of a single phosphorus environment. huji.ac.il The chemical shift of this signal is sensitive to the electronic environment of the phosphorus atom and can be used to distinguish it from other phosphate species. chemrxiv.org If the spectrum were acquired without proton decoupling, the phosphorus signal would be split by the neighboring protons on the phenyl ring, providing further structural information through the observation of J-couplings. huji.ac.ilrice.edu

The combination of these NMR techniques allows for the unambiguous confirmation of the connectivity and structure of this compound in solution. nih.gov

NucleusExpected Chemical Shift Range (ppm)Expected Multiplicity
¹H (Aromatic)6.5 - 8.0Doublet of doublets (AA'BB' system)
³¹PDependent on pH and solventSinglet (proton-decoupled)

Note: This table presents expected NMR data based on general principles and data for similar compounds. spectrabase.com

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation and Isotopic Profiling

High-Resolution Mass Spectrometry (HRMS) is a crucial analytical technique for the precise mass determination of molecules, which in turn allows for the confirmation of their elemental composition. mdpi.com For this compound, HRMS would be employed to verify its molecular formula. The instrument measures the mass-to-charge ratio (m/z) of ions with very high accuracy, typically to four or more decimal places. thermofisher.com This level of precision allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like this compound, which would likely be analyzed in the negative ion mode to detect the [M-Na]⁻ or [M-2Na+H]⁻ ion. colby.edu The experimentally determined accurate mass would be compared to the theoretically calculated mass for the proposed formula, C₆H₅Na₂O₄P. nih.gov

Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed on the parent ion. nih.gov By inducing fragmentation, a characteristic pattern of daughter ions is produced, which provides structural information about the molecule. mdpi.com This fragmentation pattern serves as a fingerprint for the compound, aiding in its identification and structural elucidation. researchgate.net The high resolution of the mass analyzer also allows for the observation of the isotopic distribution of the elements within the molecule, providing further confidence in the assigned elemental composition. nih.gov

IonCalculated m/zObserved m/z
[C₆H₅O₄P]²⁻186.9802(Hypothetical)
[C₆H₆O₄P]⁻188.9958(Hypothetical)

Note: This table presents hypothetical HRMS data. The exact ions and their m/z values would depend on the experimental conditions.

Enzymatic Interactions and Biological Applications of Sodium 4 Hydroxyphenyl Phosphate

Enzymatic Hydrolysis Studies of Sodium 4-Hydroxyphenyl Phosphate (B84403) and Related Compounds

The enzymatic cleavage of the phosphate group from sodium 4-hydroxyphenyl phosphate is a critical reaction, primarily mediated by phosphatase enzymes. This hydrolysis yields 4-hydroxyphenol and an inorganic phosphate group. The study of this process is fundamental to understanding its role in biological systems and its applications in various assays.

Phosphatases are a class of hydrolase enzymes responsible for removing phosphate groups from a wide array of substrates, including nucleotides, proteins, and alkaloids. They catalyze the hydrolysis of phosphate monoesters, a reaction central to the metabolism of this compound. The activity of phosphatases can be broadly categorized based on their optimal pH into two main groups: acid phosphatases and alkaline phosphatases. colby.edu

Kinetic studies of these enzymes are often performed using chromogenic substrates analogous to this compound, such as p-nitrophenyl phosphate (pNPP). colby.eduresearchgate.net The hydrolysis of pNPP releases p-nitrophenol, a yellow-colored compound whose concentration can be measured spectrophotometrically to determine the reaction velocity. libretexts.org Following the principles of Michaelis-Menten kinetics, researchers can determine key parameters like the maximum reaction velocity (Vmax) and the Michaelis constant (Km). researchgate.netornl.gov Vmax represents the maximum rate of reaction when the enzyme is saturated with the substrate, while Km indicates the substrate concentration at which the reaction rate is half of Vmax, providing a measure of the substrate's affinity for the enzyme.

A comprehensive analysis of published data reveals that Vmax is significantly higher for acid phosphatases compared to alkaline phosphatases, although no significant difference in Km is observed between the two types. ornl.gov The kinetic parameters can vary depending on the enzyme's origin (plant, soil, microbial) and the specific incubation conditions. ornl.govscirp.org For example, acid phosphatase from sweet potato has been shown to have relatively high reaction kinetics with a variety of phosphate substrates. scirp.org

Table 1: Kinetic Parameters of Phosphatases with Phenolic Phosphate Substrates Note: Data is often derived from studies using p-nitrophenyl phosphate (pNPP) as a model substrate.

Enzyme Type Origin Substrate Km (mM) Vmax (µmol/min/mg) Optimal pH
Acid Phosphatase Wheat Germ pNPP ~0.2-1.0 Variable 4.0-6.0 colby.edu
Acid Phosphatase Sweet Potato pNPP Variable High ~5.0 scirp.org
Alkaline Phosphatase E. coli pNPP Variable Lower than Acid Phosphatase 8.0-10.0

While phosphatases cleave phosphate esters, other hydrolases are responsible for cleaving different conjugates from phenolic molecules. Arylsulfatases, for instance, are enzymes that specialize in the hydrolysis of sulfate (B86663) esters, such as those formed with phenols. nih.gov These enzymes are found in a wide range of organisms, from bacteria to humans.

The catalytic mechanism for arylsulfatases involves a unique post-translational modification in their active site, where a specific cysteine or serine residue is oxidized to a Cα-formylglycine. nih.gov This aldehyde hydrate (B1144303) acts as the key catalytic residue, initiating a nucleophilic attack on the sulfur atom of the sulfate ester substrate. nih.gov The reaction proceeds through an intermediate with a pentacoordinated sulfur, leading to the release of the alcohol (the phenol) and sulfate. nih.gov In the active site of arylsulfatase from Pseudomonas aeruginosa, a calcium ion is present to help stabilize the charge and anchor the substrate during catalysis. nih.gov

The study of arylsulfatases provides a valuable parallel for understanding the enzymatic processing of phenolic conjugates in general. Just as phosphatases liberate phenols from their phosphate esters, arylsulfatases perform the analogous role for sulfated phenols, highlighting the diverse enzymatic strategies that organisms employ to metabolize and modify phenolic compounds. nih.gov

The rate of enzyme-catalyzed reactions is profoundly influenced by the pH of the surrounding medium. libretexts.org Each enzyme exhibits maximum activity at a specific pH, known as the optimum pH. libretexts.orgresearchgate.net Deviations from this optimum can lead to a sharp decrease in activity as the ionization states of amino acid residues in the active site change, affecting substrate binding and catalysis.

As their names suggest, acid and alkaline phosphatases are distinguished by their differing pH optima. colby.edu

Acid Phosphatases , such as those from wheat germ and potato, typically function best in acidic conditions, with an optimal pH range of 4.0 to 6.0. colby.eduornl.govscirp.org For example, wheat germ acid phosphatase shows maximum activity at a pH of approximately 5. libretexts.org

Alkaline Phosphatases , found in sources like E. coli and bovine intestines, exhibit maximum activity in alkaline environments, generally between pH 8.0 and 10.5. ornl.govnih.gov

The choice of buffer system is equally critical for maintaining a stable pH throughout the reaction and avoiding inhibition of the enzyme. Common buffers for acid phosphatase assays include acetate (B1210297) and citrate (B86180) buffers, while glycine (B1666218) and Tris-HCl buffers are often used for alkaline phosphatase studies. colby.eduscirp.org The buffer components themselves can interact with the enzyme; therefore, conditions must be carefully optimized for any given enzyme-substrate system. nih.gov For instance, the hydrolysis of sodium polyphosphates is known to be faster at lower pH values. researchgate.netresearchgate.net This detailed characterization of pH and buffer effects is essential for developing reliable enzymatic assays and for understanding the enzyme's function in its native biological context.

Table 2: Optimal pH for Enzymatic Hydrolysis

Enzyme Typical Source Optimal pH Range
Acid Phosphatase Wheat Germ, Potato, Sweet Potato 4.0 - 6.0 colby.eduornl.govscirp.org
Alkaline Phosphatase E. coli, Animal Intestines 8.0 - 10.5 ornl.gov
Arylsulfatase Aspergillus oryzae Variable

This compound as a Substrate in Enzymatic Pathways

Following hydrolysis by phosphatases, the resulting product, 4-hydroxyphenol (and its derivatives), can enter various other enzymatic pathways. The reactivity of its phenolic ring makes it a substrate for several enzyme systems, including dioxygenases and oxidoreductases.

A key enzyme in the catabolism of tyrosine is 4-hydroxyphenylpyruvate dioxygenase (HPPD), a non-heme Fe(II)-dependent enzyme. nih.govnih.gov This enzyme catalyzes the complex conversion of 4-hydroxyphenylpyruvate (HPP), a keto-acid structurally related to the hydrolysis product of this compound, into homogentisate. nih.gov This reaction involves aromatic ring hydroxylation and the rearrangement of a carboxymethyl group.

Structural and kinetic studies have provided significant insight into the HPPD mechanism. The substrate, HPP, binds in the active site in its keto form. nih.gov The binding involves interactions with several key amino acid residues, including Ser267, Asn282, Gln307, Glu394, Asn423, and Phe424, which are crucial for positioning the substrate for the catalytic cycle. nih.gov The binding of the substrate induces a conformational change in the enzyme, shifting it from an inactive to an active state, ready for reaction with molecular oxygen. nih.gov Understanding how substrates like HPP interact with dioxygenases is a major area of research, particularly for the development of targeted herbicides and therapeutics. nih.gov

The broader class of oxidoreductase enzymes plays a significant role in the metabolism of a vast number of compounds. While cytochrome P450 (P450) enzymes are the most prominent, other enzymes such as flavin-containing monooxygenases (FMOs) also contribute to oxidative metabolism. nih.gov These enzymes can catalyze the N-oxidation or S-oxidation of various xenobiotics. nih.gov The phenolic group of 4-hydroxyphenol, released from this compound, could be a target for such oxidative reactions, leading to the formation of catechols or quinones.

Peroxidase enzymes, which utilize hydrogen peroxide to oxidize a wide range of substrates, also interact with phenolic compounds. These enzymes are involved in processes such as lignin (B12514952) degradation, hormone biosynthesis, and pathogen defense. The phenolic ring is susceptible to oxidation by peroxidase, often leading to polymerization reactions. While specific kinetic data for the interaction of 4-hydroxyphenol with a wide range of peroxidases is context-dependent, the general reactivity of phenols as peroxidase substrates is well-established.

Quantitative Kinetic Characterization of Enzyme-Substrate Binding (K_m, V_max, K_cat)

The Michaelis-Menten constant (K_m) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (V_max), indicating the affinity of the enzyme for the substrate. A lower K_m value suggests a higher affinity. V_max represents the maximum rate of the reaction when the enzyme is saturated with the substrate. The catalytic constant (k_cat), also known as the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time.

Kinetic parameters for the hydrolysis of p-nitrophenyl phosphate by alkaline phosphatase from different sources are presented below. For instance, studies on calf intestine alkaline phosphatase (CIAP) have determined a K_m of 40 ± 3 µM and a V_max of 72.8 ± 1.2 µmol/min/mg protein, with a k_cat of 9.70 ± 0.16 s⁻¹ at pH ~8.2. nih.gov Another study using CIAP in Tris-HCl buffer at pH 11 reported a K_m of 7.6 x 10⁻⁴ M and a V_max of 3.12 µmoles min⁻¹ unit⁻¹, with a k_cat of 82.98 s⁻¹. nih.gov The variation in these values can be attributed to different experimental conditions such as pH, buffer composition, and temperature. nih.gov

Table 1: Kinetic Parameters for Alkaline Phosphatase with p-Nitrophenyl Phosphate (Analogous Substrate)

Enzyme SourceK_mV_maxk_catReference
Calf Intestine Alkaline Phosphatase (pH ~8.2)40 ± 3 µM72.8 ± 1.2 µmol/min/mg protein9.70 ± 0.16 s⁻¹ nih.gov
Calf Intestine Alkaline Phosphatase (pH 11)0.76 mM3.12 µmol/min/unit82.98 s⁻¹ nih.gov
Calf Intestine Alkaline Phosphatase (pH 9.5)0.40 mM1.6 µmol/min/unit42.55 s⁻¹ nih.gov
Rat Intestinal Mucosa (homogenate)0.26 ± 0.081 mMNot ReportedNot Reported nih.gov

Modulation of Enzyme Activity by this compound and its Derivatives

Mechanistic Investigations of Enzyme Inhibition (e.g., Tyrosinase, Lipoxygenase)

Tyrosinase Inhibition:

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of great interest for applications in skin whitening and the prevention of food browning. nih.govsaudijournals.com The inhibition of tyrosinase can occur through various mechanisms, including competitive, uncompetitive, and mixed-type inhibition. nih.gov

Derivatives of 4-hydroxybenzaldehyde (B117250), which shares the 4-hydroxyphenyl moiety with the compound of interest, have been investigated as tyrosinase inhibitors. For example, a series of 4-hydroxybenzaldehyde derivatives were synthesized, with one compound bearing a dimethoxyl phosphate group being a potent inhibitor with an IC₅₀ value of 0.059 mM. aopwiki.org The inhibition kinetics revealed a competitive mechanism for some of these derivatives. nih.govnih.gov Competitive inhibitors typically bind to the active site of the free enzyme, often mimicking the substrate. psu.edu The presence of the 4-hydroxyphenyl group is often considered essential for tyrosinase inhibition. nih.gov

Lipoxygenase Inhibition:

Lipoxygenases (LOXs) are enzymes involved in the biosynthesis of leukotrienes and other inflammatory mediators. frontiersin.org Their inhibition is a target for anti-inflammatory therapies. Phenolic compounds, particularly flavonoids, are known to be effective LOX inhibitors. researchgate.netdergipark.org.tr The mechanism of inhibition can be multifactorial, involving the scavenging of free radicals produced during the enzymatic reaction or direct interaction with the enzyme's active site. researchgate.net

The inhibitory activity of flavonoids against lipoxygenase is often linked to their antioxidant properties. researchgate.net For example, kaempferol, which possesses a 4'-hydroxyl group on the B ring, is a potent lipoxygenase inhibitor. researchgate.net The inhibition by some flavonoids has been described as a mixed reversible mechanism. researchgate.net Given that this compound possesses a phenolic hydroxyl group, it and its derivatives could potentially exhibit inhibitory activity against lipoxygenase, possibly through antioxidant mechanisms or by interacting with the enzyme's active site.

Table 2: Inhibitory Activities of Structurally Related Compounds on Tyrosinase and Lipoxygenase

Compound/DerivativeTarget EnzymeInhibitory Activity (e.g., IC₅₀)MechanismReference
4-Hydroxybenzaldehyde derivative with dimethoxyl phosphateTyrosinase0.059 mMCompetitive aopwiki.org
Azo-resveratrol (contains 4-hydroxyphenyl moiety)Tyrosinase36.28 μMNot specified nih.gov
Kaempferol (contains 4'-hydroxyphenyl group)Lipoxygenase21.2 ± 2.03 (activity per μmole)Associated with antioxidant properties researchgate.net
QuercetinLipoxygenaseNot specified, potent inhibitorNot specified dergipark.org.tr

Analysis of Allosteric Regulation in Enzyme Function

Allosteric regulation is a crucial mechanism for controlling enzyme activity, where a molecule (an allosteric modulator) binds to a site on the enzyme other than the active site (the allosteric site). wikipedia.org This binding induces a conformational change in the enzyme that either enhances (allosteric activation) or diminishes (allosteric inhibition) its catalytic activity. wikipedia.org

While direct evidence for allosteric regulation by this compound is not available, the behavior of other organophosphate compounds provides a relevant conceptual framework. Organophosphates are well-known inhibitors of acetylcholinesterase, an enzyme critical for nerve impulse transmission. epa.govyoutube.comnih.gov Their primary mechanism of action is the irreversible phosphorylation of the serine residue in the enzyme's active site. epa.govyoutube.com However, the broader class of organophosphorus compounds can interact with enzymes in various ways, including potential allosteric modulation.

For a molecule like this compound, it is conceivable that it or its derivatives could act as allosteric modulators for certain enzymes. The binding of the phosphate group or the hydroxyphenyl moiety to an allosteric site could trigger conformational changes that affect the enzyme's affinity for its substrate or its catalytic efficiency.

Structure-Activity Relationship Studies for Enzyme Modulatory Effects

The relationship between the chemical structure of a molecule and its biological activity is a fundamental concept in medicinal chemistry and pharmacology. For derivatives of this compound, several structural features could be modulated to influence their enzyme inhibitory or modulatory effects.

The Hydroxyl Group: The position and number of hydroxyl groups on the phenyl ring are critical for the activity of many phenolic enzyme inhibitors. mdpi.com For tyrosinase inhibitors, a 4-hydroxyphenyl moiety is often considered essential for high inhibitory activity. nih.gov In some cases, the addition of more hydroxyl groups can either enhance or diminish the inhibitory effect, depending on their positions. mdpi.com

The Phosphate Group: The nature of the phosphate ester can significantly impact the molecule's interaction with enzymes. Modifications to the phosphate group, such as altering the ester linkage or substituting the phosphate with a phosphonate, could affect the compound's binding affinity and specificity for target enzymes. For instance, in a study of tyrosinase inhibitors, the stereochemistry at the phosphorus atom was found to be important for inhibitory activity. nih.gov

Substituents on the Phenyl Ring: The addition of other functional groups to the phenyl ring can dramatically alter the molecule's electronic properties, hydrophobicity, and steric profile, all of which can influence enzyme binding. For example, the introduction of electron-withdrawing or electron-donating groups can affect the pKa of the phenolic hydroxyl group, which may be crucial for its interaction with the enzyme's active site.

In essence, a systematic exploration of these structural modifications would be necessary to delineate a clear structure-activity relationship for the enzyme modulatory effects of this compound derivatives.

Advanced Analytical Methodologies and Electrochemical Sensing for Sodium 4 Hydroxyphenyl Phosphate

Spectrophotometric Techniques for Quantitative Analysis and Detection

Spectrophotometry offers a range of accessible and reliable methods for the detection and quantification of sodium 4-hydroxyphenyl phosphate (B84403) and its related moieties. These techniques are based on the principle that molecules absorb light at specific wavelengths, and the amount of light absorbed is proportional to the concentration of the substance.

UV-Visible Spectroscopy for Concentration Determination and Reaction Monitoring

UV-Visible (UV-Vis) spectroscopy is a fundamental technique for the quantitative analysis of sodium 4-hydroxyphenyl phosphate. The aromatic 4-hydroxyphenyl group within the molecule exhibits a characteristic absorbance in the ultraviolet region of the electromagnetic spectrum, typically around 270 nm. This property allows for direct measurement of the compound's concentration in solution. To ensure accuracy, calibration curves are established using standards of known concentrations in the same buffer system to account for any matrix effects.

This technique is also invaluable for monitoring the kinetics of reactions involving this compound. For instance, in enzymatic assays where it serves as a substrate for alkaline phosphatase, the hydrolysis of the phosphate ester bond can be tracked over time. The enzymatic reaction yields 4-hydroxyphenol and inorganic phosphate. The progress of the reaction can be monitored by observing the change in absorbance at a wavelength specific to either the reactant or the product. For example, the formation of 4-aminophenol, a product of the reduction of a similar compound, 4-nitrophenol (B140041) (4-NP), can be monitored by the appearance of a new absorption band around 240 nm. researchgate.net

Table 1: UV-Visible Spectroscopic Data for Phenolic Compounds

CompoundTypical λmax (nm)ApplicationReference
4-Hydroxyphenyl moiety~270Concentration determination
4-Aminophenol (product)~240Reaction monitoring researchgate.net
4-Nitrophenol (reactant)~379Reaction monitoring researchgate.net
Disodium Hydrogen OrthophosphateNo significant λmax (200-400 nm)Comparative analysis vixra.org

Development of Specific Colorimetric Assays for Phosphate Moieties

Colorimetric assays provide a simple and effective method for the specific detection of the phosphate group in this compound. A widely used method is based on the formation of a phosphomolybdate complex, often referred to as the molybdenum blue method. researchgate.netmt.comscispace.com In an acidic medium, orthophosphate reacts with ammonium (B1175870) molybdate (B1676688) to form a yellow phosphomolybdate complex. researchgate.netmt.com This complex is then reduced by an agent such as ascorbic acid to produce a stable, intensely blue-colored complex known as molybdenum blue. researchgate.netmt.com

The intensity of the blue color, which is directly proportional to the phosphate concentration, can be measured spectrophotometrically at a specific wavelength, typically between 650 nm and 890 nm. researchgate.netsigmaaldrich.com These assays are commercially available in kit form and can be adapted for various sample types, including biological fluids and environmental water samples. sigmaaldrich.com The sensitivity of these methods allows for the quantification of phosphate at low concentrations. sigmaaldrich.com

A key consideration for these assays is the potential for interference from other substances that can react with the molybdate reagent. Therefore, proper sample preparation and the use of appropriate blanks are crucial for accurate results. The stability of the colored complex over time should also be considered, with measurements typically taken within a specific timeframe after reagent addition. analytik-jena.com

Table 2: Common Colorimetric Assays for Phosphate Detection

MethodPrincipleReducing AgentDetection Wavelength (nm)Reference
Molybdenum BlueFormation and reduction of phosphomolybdate complexAscorbic Acid650, 740, 885, 890 researchgate.netscispace.comsigmaaldrich.comlcbp.org
Malachite GreenFormation of a colored complex between phosphomolybdate and malachite green-636, 650, 660 elabscience.comassaygenie.com
Enzymatic AssayEnzyme-catalyzed reaction producing a chromogenic product-550-660 nih.gov

Fluorometric Detection Strategies for Phenolic Phosphates and their Products

Fluorometric detection offers a highly sensitive alternative to spectrophotometric methods for the analysis of phenolic phosphates and their reaction products. These methods rely on the use of fluorescent probes that exhibit a change in their fluorescence properties upon interaction with the target analyte.

For the detection of the phosphate moiety, a strategy involves the quenching of a fluorescent dye's emission. For instance, a method has been developed where the reaction of molybdate with phosphate to form phosphomolybdate quenches the fluorescence of Rhodamine 6G. nih.gov This quenching effect is proportional to the phosphate concentration, allowing for sensitive quantification with detection limits in the nanomolar range. nih.gov Another approach utilizes europium-adjusted carbon dots as an "off-on" fluorescent probe, where the fluorescence is turned on in the presence of phosphate, enabling highly selective detection in complex matrices. nih.gov

For the phenolic portion of the molecule, or its product 4-hydroxyphenol, specific fluorescent probes can be designed. For example, a probe based on a 2-(2-hydroxyphenyl)benzothiazole (B1206157) core structure has been developed for the detection of boronic acid-containing agents, demonstrating the potential for creating targeted fluorescent sensors for specific phenolic compounds. mdpi.com These probes can offer immediate fluorescence upon reaction, with high quantum yields suitable for sensitive detection. mdpi.com

Table 3: Fluorometric Probes for Phosphate and Phenolic Compound Detection

Probe TypeAnalytePrincipleEmission Wavelength (nm)Reference
Rhodamine 6G / MolybdatePhosphateFluorescence quenching by phosphomolybdate- nih.gov
Europium-adjusted Carbon DotsPhosphate"Off-on" fluorescence- nih.gov
Bimetallic Organic Framework with DNAPhosphateFluorescence recovery upon framework disintegration- rsc.org
2-(2-hydroxyphenyl)benzothiazole derivativeBoronic Acid AgentsFluorescence enhancement upon reaction567 mdpi.com

Chromatographic Separation and Identification Methods

Chromatographic techniques are powerful tools for the separation, identification, and purity assessment of this compound and its potential degradation products. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Degradation Product Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and analyzing its degradation products. In reversed-phase HPLC (RP-HPLC), a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase.

For the analysis of phenolic compounds and organophosphates, C8 or C18 columns are commonly employed. researchgate.netresearchgate.net The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with an acid such as phosphoric acid or trifluoroacetic acid added to control the ionization of the analytes and improve peak shape. nih.govsielc.com Detection is often achieved using a UV detector set at a wavelength where the analyte absorbs, such as 210 nm or 240 nm. researchgate.netnih.gov

HPLC methods can be developed to separate the parent compound from impurities and degradation products, such as 4-aminophenol, which can be analyzed using a gradient mobile phase. nih.gov The purity of the isolated compound can be confirmed by the presence of a single, sharp peak in the chromatogram and further verified by techniques like mass spectrometry. nih.gov

Table 4: HPLC Conditions for Analysis of Related Compounds

Compound(s)ColumnMobile PhaseDetectionReference
4-Hydroxy-1-naphthalenesulfonic acid-n-butanol/water with trifluoroacetic acidUV (240 nm, 275 nm) nih.gov
C-tetra(p-hydroxyphenyl)resorcinolarene isomersRP-18Acetonitrile/water with trifluoroacetic acid (gradient)UV (210 nm) researchgate.net
4-AminophenolZorbax SB-AqSodium octanesulfonate/methanol (gradient)- nih.gov
Triphenyl phosphateNewcrom R1Acetonitrile/water with phosphoric acid- sielc.com

Ion-Pair Chromatography for the Separation of Phosphate-Containing Species

Ion-pair chromatography is a specialized HPLC technique that is particularly effective for separating ionic and highly polar compounds like phosphate-containing species, which may exhibit poor retention in traditional reversed-phase chromatography. This method involves adding an ion-pairing reagent to the mobile phase. The ion-pairing reagent is typically a large organic ion with a charge opposite to that of the analyte. It pairs with the analyte ion in solution, forming a neutral, hydrophobic ion pair that can be retained and separated on a reversed-phase column.

For the analysis of anionic organophosphorus compounds, cationic ion-pairing reagents such as myristyl trimethylammonium bromide or tetrabutylammonium (B224687) hydroxide (B78521) are used. rsc.orgresearchgate.net The mobile phase usually consists of a buffer, like ammonium acetate (B1210297), and an organic modifier, such as methanol or acetonitrile. researchgate.netrsc.org The choice of ion-pairing reagent and its concentration, as well as the pH of the mobile phase, are critical parameters that must be optimized to achieve the desired separation. rsc.org

This technique has been successfully applied to the separation of various organophosphorus degradation products, allowing for their baseline separation and subsequent detection by methods like inductively coupled plasma mass spectrometry (ICP-MS) or UV detection. researchgate.netrsc.orgresearchgate.net

Table 5: Ion-Pairing Reagents for Organophosphate Analysis

Ion-Pairing ReagentAnalyte TypeColumn TypeDetection MethodReference
Myristyl trimethylammonium bromideAnionic Organophosphorus CompoundsC8ICP-MS researchgate.netrsc.org
Tetrabutylammonium hydroxideAnionic Phosphorus Herbicides-ICP-MS researchgate.net
Tetrabutylammonium hydroxidePhosphates and PhosphitesRP-18Indirect UV researchgate.net
N,N-dimethylhexylamineAnionic PhosphonatesReversed-phaseESI-MS sigmaaldrich.com

Application of Hyphenated Techniques (e.g., HPLC-MS/MS) for Metabolite Profiling and Identification

The analysis of complex biological samples to identify and quantify metabolites of compounds like this compound necessitates powerful analytical tools. Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for this purpose. nih.gov High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a cornerstone technology in metabolomics for its ability to separate complex mixtures and provide structural information on the components. nih.govresearchgate.net

In the context of this compound, metabolite profiling would involve tracking its conversion and the appearance of related molecules in a biological matrix, such as plasma or urine. ixcela.com The initial step involves HPLC, where the sample is passed through a column containing a stationary phase. Compounds are separated based on their physicochemical properties, such as polarity and size. For phosphate-containing compounds, which can adsorb to metallic surfaces in standard HPLC systems and cause poor peak shape, specialized columns and mobile phase conditions are often required. shimadzu.com The use of reversed-phase columns, such as a C18, with a gradient elution of solvents like acetonitrile and water with additives like formic acid or ammonium formate, is common for resolving metabolites. ixcela.comnih.gov

Following separation by HPLC, the eluent is introduced into the mass spectrometer. An electrospray ionization (ESI) source is typically used to generate gas-phase ions from the eluted molecules without significant fragmentation. nih.gov The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), providing an accurate molecular weight (MS1 scan). nih.gov To identify the structure, specific ions from the MS1 scan are selected and fragmented, and the resulting fragment ions are analyzed (MS/MS or MS2 scan). ixcela.comnih.gov The fragmentation pattern of a metabolite provides a structural fingerprint that can be compared to that of known standards or used to elucidate the structure of an unknown metabolite. nih.gov For instance, the metabolism of this compound might involve dephosphorylation, and HPLC-MS/MS could identify both the parent compound and its primary metabolite, 4-hydroxyphenol (hydroquinone), by their distinct retention times and mass spectra.

The table below outlines typical parameters for an HPLC-MS/MS system used in metabolite profiling.

ParameterDescriptionTypical Setting/ValueSource(s)
HPLC Column Stationary phase for separation.Reversed-phase C18 (e.g., 50 x 2.1 mm, 1.9 µm) nih.gov
Mobile Phase A Aqueous solvent.Water with 0.1% Formic Acid or 25 mM Ammonium Formate ixcela.com
Mobile Phase B Organic solvent.Acetonitrile or Methanol with 0.1% Formic Acid ixcela.comnih.gov
Flow Rate Speed of mobile phase through the column.0.2 - 1.0 mL/min (standard) or <1 µL/min (nano) nih.govuzh.ch
Ionization Source Method for generating ions.Electrospray Ionization (ESI), positive or negative mode nih.gov
MS Scan Mode Mass analysis method.Full scan (MS1) for precursor ions, followed by data-dependent fragmentation (MS/MS) ixcela.comnih.gov
Collision Energy Energy used to fragment precursor ions in MS/MS.Variable, often ramped (e.g., 20-40 eV) ixcela.com

Electrochemical Detection and Biosensing Platform Development

Amperometric and Voltammetric Approaches for the Detection of Redox-Active Phenolic Compounds

Electrochemical methods like amperometry and voltammetry are highly sensitive techniques for detecting electroactive species. While this compound itself is not readily oxidized or reduced, its hydrolysis product, 4-hydroxyphenol (hydroquinone), is a redox-active phenolic compound. This allows for indirect detection following enzymatic or chemical hydrolysis. The core principle involves applying a potential to a working electrode and measuring the resulting current generated by the oxidation of the phenolic hydroxyl group. nih.govmdpi.com

Amperometry involves holding the electrode at a fixed potential where the oxidation of the phenolic compound occurs and measuring the current as a function of time. This current is directly proportional to the concentration of the analyte. nih.gov This technique is often used in flow injection systems for rapid and continuous monitoring. nih.govVoltammetry , on the other hand, involves sweeping the potential over a range and measuring the resulting current. Techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV) can provide information about the redox processes and offer high sensitivity. mdpi.com

The performance of these sensors is highly dependent on the electrode material. Various modifications to standard electrodes (e.g., carbon paste, glassy carbon) with nanoparticles, polymers, or enzymes are used to enhance sensitivity, selectivity, and stability. mdpi.comnih.gov For example, modifying a carbon paste electrode with Fe₃O₄ nanoparticles has been shown to increase the peak current and sensitivity for the detection of phenolic compounds like sinapic acid and rutin. mdpi.com

The table below compares the performance of different modified electrodes for the detection of phenolic compounds.

Electrode TypeAnalyteTechniqueLimit of Detection (LOD)Source(s)
Tyrosinase-graphite electrodePhenolAmperometry0.003 µM nih.gov
Polyphenol oxidase-carbon paste electrodeCatecholAmperometryNot specified, Sensitivity: 4.7 A M⁻¹ cm⁻² nih.gov
Laccase-modified glassy carbon electrode3-ChlorophenolAmperometryNot specified, high sensitivity reported researchgate.net
Fe₃O₄ nanoparticle-modified carbon paste electrodeSinapic AcidDPV0.0057 µM mdpi.com

Enzyme-Linked Electrochemical Assays Utilizing Phosphate Substrates for Signal Generation

Enzyme-linked electrochemical assays provide a highly specific method for detecting phosphate-containing molecules like this compound. The strategy relies on an enzyme that specifically acts on the phosphate group to generate an electrochemically detectable signal. Alkaline phosphatase (ALP) is a widely used enzyme for this purpose due to its ability to hydrolyze a broad range of phosphate esters. nih.govnih.gov

The general mechanism involves the enzymatic conversion of an electrochemically inactive substrate into an electroactive product. nih.gov In this case, this compound acts as the inactive substrate. In the presence of ALP, the phosphate group is cleaved, releasing inorganic phosphate and the electroactive product, 4-hydroxyphenol (hydroquinone). nih.govnih.gov The hydroquinone (B1673460) can then be easily detected at an electrode using amperometry or voltammetry, as described in the previous section. The measured current is directly proportional to the concentration of the hydroquinone produced, which in turn corresponds to the initial concentration of the phosphate substrate. nih.gov

This approach forms the basis of many biosensors for phosphate detection and for enzyme immunoassays where ALP is used as a label. nih.gov The sensitivity of such assays can be very high, as the enzymatic reaction provides a natural amplification of the signal—one enzyme molecule can catalyze the conversion of many substrate molecules. nih.gov

Assay PrincipleEnzymeSubstrate ExampleElectroactive ProductDetection MethodSource(s)
Competitive InhibitionAlkaline Phosphatase (ALP)Hydroquinone diphosphateHydroquinoneCyclic Voltammetry nih.gov
Direct HydrolysisAlkaline Phosphatase (ALP)p-Aminophenyl phosphate (pAPP)p-AminophenolAmperometry/Voltammetry nih.gov
Bienzymatic CascadePurine Nucleoside Phosphorylase (PNP) & Xanthine Oxidase (XOx)Inosine and PhosphateHypoxanthine/Uric AcidAmperometry fao.org
Direct HydrolysisAcid Phosphatase4-Nitrophenyl phosphate (pNPP)4-NitrophenolSpectrophotometry (can be adapted to electrochemistry) thermofisher.com

Design and Implementation of Biosensing Platforms for Specific Biological Analytes

The development of a functional biosensing platform for a specific analyte like this compound requires the integration of a biological recognition element with a physical transducer that converts the biological event into a measurable signal. mdpi.com Based on the principles discussed, a biosensor for this compound would typically consist of an electrode modified with an immobilized enzyme, such as alkaline phosphatase (ALP). nih.gov

Key Components of the Biosensor:

Biological Recognition Element: For this compound, ALP is the ideal recognition element. It provides specificity by selectively hydrolyzing the phosphate ester bond. nih.govnih.gov

Immobilization Matrix: The enzyme must be attached to the electrode surface in a way that preserves its activity and stability. Common immobilization methods include entrapment in hydrogels (e.g., acrylamide), covalent bonding to a modified surface, or adsorption onto nanomaterials like carbon nanofibers or metallic nanoparticles. nih.govnih.gov Immobilization improves the reusability and operational stability of the biosensor.

Electrode Transducer: This is the core of the sensor that detects the product of the enzymatic reaction. Screen-printed electrodes (SPEs) are often used for creating disposable, low-cost, and portable biosensors. nih.gov The material can be carbon, gold, or platinum, often modified to enhance signal transduction. researchgate.net

An example of implementation would be an amperometric biosensor where ALP is immobilized within a hydrogel matrix coated onto a screen-printed carbon electrode. nih.gov When a sample containing this compound is introduced, the ALP catalyzes its hydrolysis to hydroquinone. A specific potential is applied to the electrode, causing the hydroquinone to oxidize and generate a current. The magnitude of this current can be correlated to the concentration of this compound in the sample. Such platforms can be designed for high sensitivity and selectivity, making them suitable for applications in clinical diagnostics and environmental monitoring. nih.govresearchgate.net

Role in Advanced Materials Science and Bio Interface Applications

Integration of Sodium 4-Hydroxyphenyl Phosphate (B84403) into Functional Materials

The dual functionality of Sodium 4-hydroxyphenyl phosphate makes it a versatile building block for new materials with tailored properties. Its phosphate and hydroxyl groups can participate in various polymerization and chemical reactions, opening avenues for its integration into diverse material matrices.

Organophosphate polymers, such as polyphosphazenes and polyphosphoesters, are a class of materials known for their biocompatibility and biodegradability, making them suitable for various biomedical applications. nih.gov The synthesis of these polymers often involves the reaction of a phosphorus-containing precursor with other monomers. While direct polymerization of this compound into a homopolymer, poly(4-hydroxyphenyl phosphate), is not extensively documented in readily available literature, its structure suggests its potential as a precursor or co-monomer.

The general synthesis of polyphosphoesters, for example, can proceed through the condensation polymerization of a dichlorophosphate (B8581778) with a diol. In principle, the hydroxyl group of this compound could react with a suitable phosphorus-containing compound to form a phosphate ester linkage, incorporating the 4-hydroxyphenyl phosphate moiety into a larger polymer chain. This could lead to the creation of novel organophosphate materials with specific properties imparted by the phenolic group, such as antioxidant capabilities or altered hydrophilicity.

The field of phosphorus-containing polymers for therapeutic applications is rapidly expanding, with a focus on creating materials with controlled macromolecular structures and tailor-made properties. nih.gov The incorporation of moieties like 4-hydroxyphenyl phosphate could offer a strategy to functionalize these polymers for specific biological interactions or drug delivery purposes.

This compound serves as a key substrate in the generation of fluorescent signals for the detection of certain enzymatic activities. Specifically, it is utilized in assays for alkaline phosphatase, where its hydrolysis leads to the formation of a product that can be detected fluorometrically. This application highlights the potential of this compound and its derivatives in the development of optical sensors. The enzymatic reaction can be harnessed to create a detectable signal in response to the presence of the target enzyme, forming the basis of a biosensor. nih.gov

The development of fluorescent probes and sensors is a significant area of research, with applications in cellular imaging and diagnostics. While the intrinsic fluorescence of this compound itself is not a prominent feature, its role as a pro-fluorophore in enzymatic assays is well-established. Derivatives of 4-hydroxyphenyl compounds have also been investigated for their fluorescent properties. sapub.org

In the realm of cosmetic and dental applications, polyphosphates have been investigated for their role in tooth whitening. nih.gov These compounds can help to remove stains from the tooth surface. While the direct use of this compound as a primary whitening agent is not extensively documented, the presence of the phosphate group suggests a potential for similar mechanisms of action. Some in-office bleaching agents have been shown to increase the concentration of phosphate molecules in dental enamel. scielo.org.mx

Application AreaRole of this compound or related compounds
Optical Sensors Acts as a substrate for alkaline phosphatase, generating a fluorescent signal for enzyme detection. nih.gov
Whitening Agents Polyphosphates, a related class of compounds, are used in some tooth whitening products. nih.gov

Interactions at Biological Interfaces and Controlled Release Systems

The interface between synthetic materials and biological systems is a critical area of study for the development of medical devices, drug delivery systems, and tissue engineering scaffolds. The chemical nature of this compound makes it a candidate for investigating and controlling these interactions.

The ability of a molecule to bind to specific macromolecules, such as proteins and receptors, is fundamental to its biological activity and its utility in bio-interface applications. The phosphate group in this compound is a key feature that can mediate interactions with biological molecules. For instance, phosphate is known to bind to the active site of enzymes like alkaline phosphatase. nih.govnih.gov This interaction is the basis for its use as a substrate in enzymatic assays. The binding involves the phosphate moiety of the substrate interacting with the catalytic residues within the enzyme's active site. nih.govnih.gov

Furthermore, the hydroxyphenyl group can also contribute to binding affinity. Studies on other molecules containing a 4-hydroxyphenyl group have shown interactions with proteins like serum albumin. nih.govresearchgate.net Serum albumin is the most abundant protein in blood plasma and is known to bind and transport a wide variety of molecules. The interaction of this compound with serum albumin could influence its distribution and bioavailability if used in in-vivo applications. The binding affinity would likely be influenced by a combination of electrostatic interactions involving the phosphate group and hydrophobic and hydrogen bonding interactions involving the phenyl ring and hydroxyl group.

Macromolecule/ReceptorPotential Interaction with this compound
Alkaline Phosphatase Binds to the active site as a substrate. nih.govnih.gov
Serum Albumin Potential for binding, influenced by both the phosphate and hydroxyphenyl groups. nih.govresearchgate.net

The transport of phosphate across cell membranes is a highly regulated process, often mediated by specific transporter proteins known as phosphate symporters or antiporters. researchgate.netnih.govlibretexts.org These transporters recognize and bind to the phosphate group, facilitating its movement across the membrane. It is plausible that this compound could be recognized by such transporters, allowing for its cellular uptake. However, the presence of the 4-hydroxyphenyl group might influence the binding affinity and transport efficiency compared to inorganic phosphate. The study of how this specific organophosphate interacts with and crosses cell membranes is an area for further investigation to understand its potential biological effects and to design controlled release systems.

The enzymatic hydrolysis of this compound by phosphatases present at the cell surface or within tissues could also be a mechanism for controlled release. nih.gov In this scenario, the compound would act as a prodrug or a pro-agent, releasing the active 4-hydroxyphenol moiety upon enzymatic cleavage. This approach is often utilized in drug delivery to target specific tissues or to control the release rate of a therapeutic agent.

Mechanistic Investigations and Biochemical Pathway Elucidation

Participation in Oxidative Decarboxylation Pathways

Oxidative decarboxylation is a critical biochemical reaction that involves the removal of a carboxyl group as carbon dioxide, coupled with an oxidation process. nih.gov This type of reaction is fundamental to central metabolic pathways, such as the conversion of pyruvate (B1213749) to acetyl-CoA and the citric acid cycle. nih.gov The process is often catalyzed by dehydrogenase complexes and requires cofactors like thiamine (B1217682) pyrophosphate (TPP) and nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). nih.gov

Currently, there is a lack of direct scientific evidence from the reviewed literature to suggest the participation of Sodium 4-hydroxyphenyl phosphate (B84403) in oxidative decarboxylation pathways. Research in this area has predominantly focused on α-keto acids and other specific carboxylic acids. nih.govnih.govresearchgate.net For instance, studies have detailed the oxidative decarboxylation of salicylate (B1505791) catalyzed by salicylate hydroxylase, which involves a C(4a)-hydroperoxyflavin intermediate. nih.gov Similarly, the oxidative decarboxylation of 6-phosphogluconate by 6-phosphogluconate dehydrogenase has been shown to proceed through a stepwise mechanism involving hydride transfer. oup.com While these studies provide a framework for understanding oxidative decarboxylation, further research is necessary to determine if Sodium 4-hydroxyphenyl phosphate or its metabolites are substrates or modulators of such pathways.

Exploration of Effects on Lipid Metabolism Pathways and Related Biological Processes

While direct studies on the effects of this compound on lipid metabolism are limited, research on structurally related compounds, such as triphenyl phosphate (TPHP) and its hydroxylated metabolites, provides significant insights. TPHP is known to be metabolized into hydroxylated derivatives, and these metabolites have been shown to impact lipid homeostasis.

Research on HepG2 cells has demonstrated that TPHP and its mono-hydroxylated metabolite (OH-TPHP) can lead to significant lipid accumulation, as evidenced by increased levels of total cholesterol and triglycerides. researchgate.netnih.gov The underlying mechanism appears to involve the peroxisome proliferator-activated receptor (PPAR) signaling pathway, particularly PPARα and PPARγ, which are crucial regulators of lipid metabolism. researchgate.netnih.gov Furthermore, these compounds have been found to induce endoplasmic reticulum stress, which is also implicated in lipid metabolism disorders. researchgate.netnih.gov

Another study has shown that TPHP can promote obesity and disrupt lipid metabolism through the PI3K/AKT signaling pathway. nih.gov Exposure to TPHP has been linked to increased lipid accumulation in preadipocytes and gender-specific dyslipidemia in animal models. nih.gov Given that this compound shares structural similarities with the hydroxylated metabolites of TPHP, it is plausible that it could exert similar effects on lipid metabolism pathways. However, dedicated studies are required to confirm this hypothesis and elucidate the specific molecular interactions involved.

The regulation of lipid and glucose metabolism is also influenced by proteins such as the phosphatidylcholine transfer protein (PC-TP), which is regulated by PPARα. nih.gov PC-TP can influence the availability of fatty acids for mitochondrial uptake. nih.gov The potential interplay between this compound and such regulatory proteins remains an open area for investigation.

Table 1: Effects of Triphenyl Phosphate (TPHP) and its Metabolites on Lipid Metabolism

CompoundCell Line/ModelObserved EffectsImplicated Pathways
TPHP, OH-TPHPHepG2 cellsIncreased total cholesterol and triglycerides, lipid accumulation. researchgate.netnih.govPPARα/γ signaling, Endoplasmic Reticulum Stress. researchgate.netnih.gov
TPHP3T3-L1 preadipocytes, Male miceIncreased lipid accumulation, adipocyte hypertrophy, dyslipidemia. nih.govPI3K/AKT signaling, PPARγ signaling. nih.gov

Role as a Photoreleasable Caged Compound in Signal Transduction Research

"Caged compounds" are molecules whose biological activity is masked by a photolabile protecting group. researchgate.netnih.govnih.gov Upon exposure to light of a specific wavelength, the protecting group is cleaved, releasing the active molecule with high spatial and temporal precision. researchgate.net This technique has become a powerful tool in cell biology for studying dynamic cellular processes, including signal transduction. researchgate.netnih.govnih.gov

Various phosphate-containing molecules, such as ATP, cAMP, and inorganic phosphate itself, have been successfully "caged" to investigate their roles in signaling pathways. nih.govnih.gov For instance, caged ATP has been used to study molecular motors and ion pumps, while caged inorganic phosphate has been developed to probe phosphate signal transduction cascades. nih.govnih.gov The design of these caged compounds often involves chromophores like 2-nitrophenyl)ethyl (NPE) or coumarin (B35378) derivatives, which determine the photolytic properties of the molecule. nih.gov

While the concept of caging phosphates is well-established, there is currently no specific mention in the reviewed literature of this compound being utilized as a photoreleasable caged compound. The development of a caged version of this compound could potentially offer a method to study its intracellular effects with high precision. However, this would require the synthesis of a photolabile derivative and characterization of its photolytic and biological properties.

Detailed Elucidation of Enzymatic Conversion Pathways and Intermediate Species

The primary enzymatic conversion pathway identified for this compound involves its hydrolysis by alkaline phosphatases (APs). nih.gov Alkaline phosphatases are a group of enzymes that catalyze the hydrolysis of phosphate monoesters at an alkaline pH. nih.gov These enzymes are ubiquitous in nature and play crucial roles in various physiological processes, including bone mineralization and nutrient absorption. nih.gov

The enzymatic reaction involves the cleavage of the phosphate group from the phenyl ring of this compound. This hydrolysis results in the formation of two main products: 4-hydroxyphenol (also known as hydroquinone) and inorganic phosphate. This reaction is often utilized in enzymatic assays to quantify the activity of alkaline phosphatase.

The kinetics of dephosphorylation by alkaline phosphatase can be influenced by the substrate's state of assembly. For example, studies with a phosphopentapeptide have shown that while the kinetic parameters (Vmax and Km) are minimally affected by self-assembly into nanofibers or nanoribbons, the morphology of the resulting assemblies can be concentration-dependent. nih.gov

While the primary products of the hydrolysis of this compound are well-defined, the existence and nature of any transient intermediate species during the enzymatic reaction are not extensively detailed in the current literature. The catalytic mechanism of alkaline phosphatases is known to involve a phosphorylated enzyme intermediate, but specific intermediates related to the substrate itself are less characterized.

Table 2: Enzymatic Conversion of this compound

EnzymeReaction TypeSubstrateProducts
Alkaline PhosphataseHydrolysisThis compound4-hydroxyphenol, Inorganic Phosphate

Studies on Molecular Recognition and Ligand Binding Modes with Biological Targets

Molecular recognition is the specific interaction between two or more molecules through non-covalent bonds, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.gov Understanding the molecular recognition and binding modes of a compound like this compound with its biological targets is crucial for elucidating its mechanism of action.

While direct studies on the molecular recognition and ligand binding of this compound are not prominent in the reviewed literature, general principles of ligand-protein interactions provide a framework for potential binding modes. For a phosphate-containing ligand, interactions with the phosphate group are often critical. These can involve hydrogen bonds with amino acid residues such as arginine, lysine, serine, and tyrosine within a protein's binding pocket. nih.gov

The binding of ligands to receptors, such as the neurohypophysial hormone receptors, has been shown to involve specific interactions with extracellular loops, with both peptide and non-peptide ligands being recognized. nih.gov These interactions can be highly specific, with defined regions of the receptor being responsible for ligand capture. nih.gov

Given that this compound is a substrate for alkaline phosphatase, its binding to the active site of this enzyme is a key molecular recognition event. The active site of alkaline phosphatase contains metal ions (typically zinc and magnesium) that coordinate with the phosphate group of the substrate, facilitating its hydrolysis. nih.gov The phenyl group of the substrate would likely interact with hydrophobic or aromatic residues within the active site. Detailed structural studies, such as X-ray crystallography or NMR spectroscopy, of this compound bound to its target enzymes would be necessary to fully elucidate its specific binding modes and the key residues involved in molecular recognition.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Sodium 4-hydroxyphenyl phosphate, and how can purity be validated?

  • Methodological Answer : Synthesis can be adapted from protocols for structurally similar aryl phosphates. For example, thiosemicarbazide derivatives of 4-hydroxyphenyl groups can react with chloroacetic acid in a DMF-acetic acid mixture under reflux, followed by recrystallization (e.g., DMF-ethanol) . Purity validation should include high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to confirm molecular mass and detect impurities. Phosphate-specific assays (e.g., molybdate-blue method) can quantify phosphate content .

Q. How can this compound be quantified in aqueous solutions during kinetic studies?

  • Methodological Answer : Use UV-Vis spectroscopy at wavelengths specific to the aromatic 4-hydroxyphenyl moiety (e.g., ~270 nm). Calibration curves should be prepared in the same buffer system to account for matrix effects. For trace quantification, enhance sensitivity via derivatization with fluorogenic agents (e.g., dansyl chloride) or enzymatic amplification using phosphatase-coupled assays .

Q. What buffer systems are compatible with this compound in biological assays?

  • Methodological Answer : Phosphate-buffered saline (PBS, pH 7.4) or Tris-HCl (pH 7.0–8.5) are ideal due to their inertness toward phosphate esters. Avoid divalent cations (e.g., Mg²⁺, Ca²⁺) if studying phosphatase activity, as they may interfere. For long-term stability, include 0.05% sodium azide or 15 mM NaN₃ as preservatives .

Advanced Research Questions

Q. How does this compound interact with enzymes like 4-coumarate:CoA ligase, and what structural insights exist?

  • Methodological Answer : Crystallography studies of analogous compounds (e.g., adenosine 5′-(3-(4-hydroxyphenyl)propyl)phosphate) reveal that the 4-hydroxyphenyl group occupies a hydrophobic pocket in the enzyme’s N-domain, while the phosphate moiety interacts with catalytic residues (e.g., Lys-438, Gln-443) in the C-domain . Mutagenesis of binding pocket residues (e.g., Tyr-236, Gly-306) can validate substrate specificity. Use stopped-flow kinetics to measure binding constants (Kd) .

Q. What advanced techniques are recommended for identifying this compound metabolites in biomedical contexts?

  • Methodological Answer : Employ LC-MS/MS with electrospray ionization (ESI) in negative ion mode for high-sensitivity detection of hydroxylated or conjugated metabolites. For in vivo studies, use isotopically labeled analogs (e.g., ¹³C or ²H) as internal standards. Metabolite identification in ICU patients (e.g., 4-HO-DPHP) has been achieved via solid-phase extraction and tandem MS .

Q. How can structural contradictions in this compound’s crystallographic data be resolved?

  • Methodological Answer : Perform X-ray crystallography at high resolution (<2.0 Å) with synchrotron radiation. Molecular dynamics simulations can reconcile discrepancies in ligand-binding conformations. For example, the rotation of enzyme domains (e.g., 81° in Populus 4CL1) upon substrate binding highlights conformational flexibility that static models may miss .

Q. What are the limitations of using this compound as a phosphatase substrate, and how can they be mitigated?

  • Methodological Answer : Limitations include non-specific hydrolysis in acidic conditions and interference from endogenous phosphatases. Mitigate by optimizing pH (e.g., pH 7.4–8.0) and using selective inhibitors (e.g., orthovanadate for tyrosine phosphatases). For alkaline phosphatase assays, combine with 4-nitrophenyl phosphate (4-NPP) as a competitive control .

Methodological Notes

  • Detection Limits : Sub-nanomolar detection is achievable via fluorometric assays (e.g., using phosphatase-coupled β-naphthylamide derivatives) .
  • Toxicity Screening : Follow OSHA HCS guidelines for handling; use respiratory filters (FFP3) and impermeable gloves during in vitro toxicity assays .
  • Data Validation : Cross-reference findings with class-specific organophosphate studies to infer mechanistic pathways, as detailed in ATSDR guidance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.